
2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride, also known as DIES, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects. In
科学的研究の応用
Anti-HIV-1 Activity
The indole scaffold in 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride has been investigated for its potential as an anti-HIV-1 agent. Researchers have synthesized derivatives and performed molecular docking studies to assess their efficacy against the virus .
Anticancer Properties
Indole derivatives often exhibit promising anticancer activity. While specific studies on this compound are limited, its structural features suggest potential for targeting cancer cells. Researchers may explore its effects on cell viability, apoptosis, and cell cycle regulation .
Neuroprotective Effects
Given the indole moiety’s relevance in neurobiology, 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride could be investigated for neuroprotective properties. Studies might focus on its ability to modulate neurotransmitter systems or protect neurons from oxidative stress.
Anti-inflammatory Activity
Indole-based compounds often possess anti-inflammatory properties. Researchers could explore whether 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride inhibits pro-inflammatory pathways or attenuates inflammatory responses in cellular models.
Enzyme Inhibition
The sulfonamide group in this compound suggests potential as an enzyme inhibitor. Researchers might investigate its interactions with specific enzymes, such as kinases or proteases, to understand its inhibitory effects .
Chemical Biology Probes
2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride could serve as a chemical probe in biological studies. Its unique structure may allow researchers to explore protein-ligand interactions, cellular pathways, or receptor binding sites .
特性
IUPAC Name |
2-(2,3-dihydroindol-1-ylsulfonyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c11-6-8-15(13,14)12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLYVTCCJWLSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-ylsulfonyl)ethanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2844721.png)
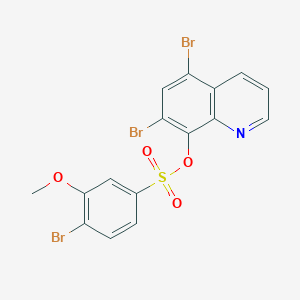
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2844725.png)
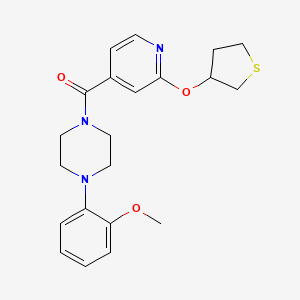
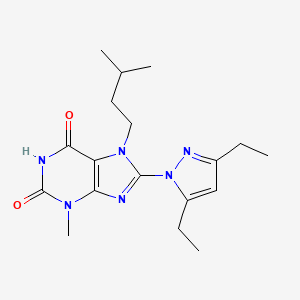
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)
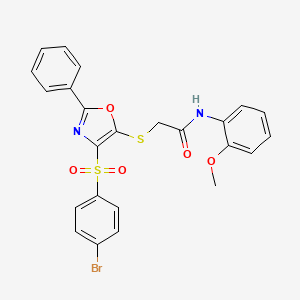
![methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2844736.png)
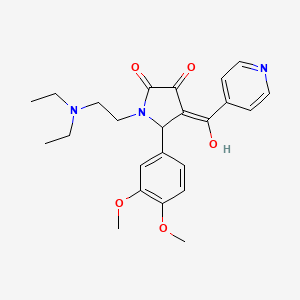
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2844738.png)

![N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2844742.png)
![2-[(3-Bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)